1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1217245-43-6
VCID: VC2672938
InChI: InChI=1S/C15H9Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)6-3-10-1-4-14(18)5-2-10/h1-9H/b6-3+
SMILES: C1=CC(=CC=C1C=CC(=O)C2=CC(=CC(=C2)Cl)Cl)F
Molecular Formula: C15H9Cl2FO
Molecular Weight: 295.1 g/mol

1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

CAS No.: 1217245-43-6

Cat. No.: VC2672938

Molecular Formula: C15H9Cl2FO

Molecular Weight: 295.1 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one - 1217245-43-6

Specification

CAS No. 1217245-43-6
Molecular Formula C15H9Cl2FO
Molecular Weight 295.1 g/mol
IUPAC Name (E)-1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H9Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)6-3-10-1-4-14(18)5-2-10/h1-9H/b6-3+
Standard InChI Key JZSQCNVFKKVLMF-ZZXKWVIFSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl)F
SMILES C1=CC(=CC=C1C=CC(=O)C2=CC(=CC(=C2)Cl)Cl)F
Canonical SMILES C1=CC(=CC=C1C=CC(=O)C2=CC(=CC(=C2)Cl)Cl)F

Introduction

Chemical Structure and Properties

1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is characterized by its conjugated double bond system and the presence of halogen substituents on the aromatic rings. This structural arrangement significantly influences both its reactivity and potential biological activity profiles.

Structural Details

The compound features two aromatic rings connected by a prop-2-en-1-one linker. The 3,5-dichlorophenyl group serves as the A-ring, while the 4-fluorophenyl group functions as the B-ring in this chalcone structure. The conjugated system includes an α,β-unsaturated ketone, which is a hallmark feature of chalcones and contributes to their chemical reactivity and biological properties.

Physical and Chemical Properties

The key physical and chemical properties of 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one are summarized in the following table:

PropertyValue
CAS Number1217245-43-6
Molecular FormulaC15H9Cl2FO
Molecular Weight295.1 g/mol
IUPAC Name(E)-1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Standard InChIInChI=1S/C15H9Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)6-3-10-1-4-14(18)5-2-10/h1-9H/b6-3+
Standard InChIKeyJZSQCNVFKKVLMF-ZZXKWVIFSA-N
AppearanceTypically a crystalline solid

The compound exhibits the characteristic structural features of chalcones, including a three-carbon α,β-unsaturated carbonyl system that bridges the two aromatic rings. The presence of halogen atoms (chlorine and fluorine) significantly influences its physical properties, reactivity, and potential biological activity.

Synthesis Methods

Typical Synthesis Protocol

Drawing from the synthesis of related chalcones, a typical protocol would involve:

  • Dissolving equimolar amounts of 3,5-dichloroacetophenone (1 mmol) and 4-fluorobenzaldehyde (1 mmol) in ethanol

  • Adding a catalytic amount of potassium hydroxide (approximately 1 mmol)

  • Maintaining the reaction mixture at room temperature with stirring

  • Monitoring reaction progress using thin-layer chromatography

  • Isolating the product through filtration and purification via recrystallization

Similar fluorinated chalcones have been synthesized with yields around 90%, suggesting that this compound could be prepared with comparable efficiency under optimized conditions .

Reactivity and Chemical Behavior

Characteristic Reactivity

1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one possesses several reactive sites that determine its chemical behavior:

The α,β-unsaturated carbonyl system serves as an excellent Michael acceptor, making it prone to nucleophilic addition reactions. This reactivity is particularly important in its potential interactions with biological molecules containing nucleophilic groups, such as proteins and enzymes.

The halogen substituents (chlorine and fluorine) modify the electron distribution within the molecule, affecting both its reactivity and stability. These electronegative elements withdraw electron density from the aromatic rings, potentially enhancing the electrophilicity of the carbonyl carbon and the β-carbon of the α,β-unsaturated system .

Structural Conformations

Biological Activity and Research Applications

Research Applications

1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one has potential applications in various research areas:

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a valuable scaffold for developing therapeutically active molecules. The halogen substituents may confer advantageous pharmacokinetic properties, including enhanced membrane permeability and metabolic stability.

Materials Science

Halogenated chalcones have demonstrated interesting properties for materials science applications. Similar compounds have been investigated for their nonlinear optical (NLO) properties, which are attributed to their conjugated π-electron systems. The presence of electron-withdrawing groups like chlorine and fluorine can enhance these properties .

Studies on related chalcones indicate that these compounds can exhibit significant nonlinear optical responses, making them potentially useful in photonic devices, optical signal processing, and other advanced technological applications .

Analytical Characterization

Spectroscopic Analysis

Based on characterization methods used for similar chalcones, 1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one would typically be analyzed using the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR would show characteristic signals for the olefinic protons of the α,β-unsaturated system, typically appearing as doublets with a coupling constant of approximately 15-16 Hz, indicative of the trans configuration. The aromatic protons would show distinct patterns reflecting the substitution patterns of the two rings .

13C-NMR would reveal the carbonyl carbon signal at approximately 190 ppm, while the olefinic carbons would appear around 120-145 ppm. The aromatic carbons would show characteristic patterns influenced by the halogen substituents .

19F-NMR would provide valuable information about the fluorine environment, typically showing a single signal for the 4-fluorophenyl group .

Infrared Spectroscopy

IR spectroscopy would show characteristic bands for the carbonyl group (approximately 1650 cm-1), C=C stretching (approximately 1580 cm-1), and specific patterns for the aromatic C-H stretching and C-X (halogen) vibrations .

X-Ray Crystallography

X-ray crystallographic analysis, if performed, would provide detailed information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing arrangements. Such analysis would be particularly valuable for understanding the compound's conformation and intermolecular interactions in the solid state .

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